molecular formula C10H9BrO B169542 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 174702-59-1

4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No. B169542
M. Wt: 225.08 g/mol
InChI Key: AHMJTIYXKJRVFF-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a chemical compound with the CAS Number: 174702-59-1. It has a molecular weight of 225.08 . The IUPAC name for this compound is 4-bromo-2-methyl-1-indanone .


Synthesis Analysis

The synthesis of indanones, which includes 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, has been studied extensively. For instance, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was catalyzed by TpRuPPh3 (CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products . Other methods include the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one can be represented by the linear formula C10H9BrO .


Chemical Reactions Analysis

Several chemical reactions involving 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one have been reported. For example, a nickel-catalyzed reductive cyclization of a broad range of enones affords indanones in high enantiomeric induction . Another method involves a rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives .


Physical And Chemical Properties Analysis

4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a solid at room temperature . It has a density of 1.488±0.06 g/cm3 at 20℃ 760 Torr .

Scientific Research Applications

Synthesis and Chemical Properties

4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one serves as a significant compound in synthetic chemistry, providing a foundation for creating more complex molecules. Its utility is highlighted in the synthesis of various organic compounds, where its bromine atom acts as a pivotal point for further chemical modifications. For instance, the compound has been explored for its potential to undergo cross-coupling reactions, offering pathways to synthesize biphenyl derivatives which are essential in pharmaceuticals and materials science. The strategic position of the bromine atom alongside the ketone functionality allows for diverse chemical transformations, making it an invaluable building block in organic synthesis (Qiu et al., 2009).

Environmental and Biological Relevance

The brominated compounds, including derivatives similar to 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, have been extensively studied for their environmental and biological impacts. Research has indicated that brominated organic molecules, owing to their persistence and potential bioaccumulation, pose significant environmental challenges. They are often involved in the synthesis of flame retardants and can degrade into more harmful by-products, necessitating studies on their environmental concentrations, toxicokinetics, and toxicodynamics. This research underscores the need for a comprehensive understanding of such compounds, guiding regulations and highlighting the importance of developing safer alternatives (Koch & Sures, 2018).

Advanced Material Development

Compounds like 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one are integral in developing advanced materials, including organic semiconductors and fluorescent chemosensors. Their structure offers a platform for designing molecules with specific electronic properties, essential for creating novel optoelectronic devices. Moreover, the ability to fine-tune the electronic characteristics of such brominated compounds through chemical modifications enables the development of sensitive and selective sensors for detecting various analytes, showcasing their versatility in materials science and sensor technology (Roy, 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

4-bromo-2-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-5-8-7(10(6)12)3-2-4-9(8)11/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMJTIYXKJRVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441437
Record name 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

CAS RN

174702-59-1
Record name 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-methyl-1-indanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 52.5 g of 3-(2-bromophenyl)-2-methylpropionic acid (215 mmole) were added 210 g of polyphosphoric acid and 250 ml of o-dichlorobenzene, and the mixture was stirred at 140° C. for 6 hours. The mixture was diluted with 300 ml of water, and the product was extracted with n-hexane and ether, dried and concentrated, and the residual concentrate thus obtained was distilled to give 27.3 g of 4-bromo-2-methylindan-1-one as a colorless oil (yield, 56%).
Quantity
52.5 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

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